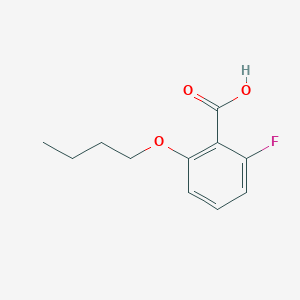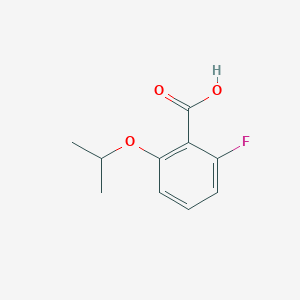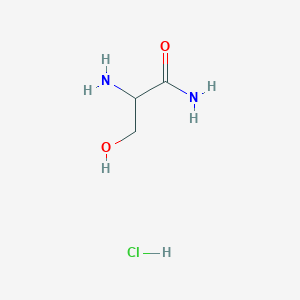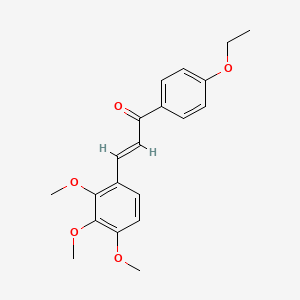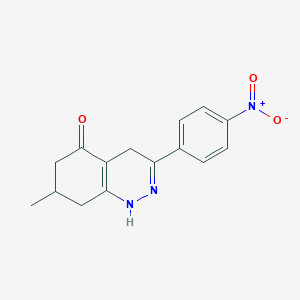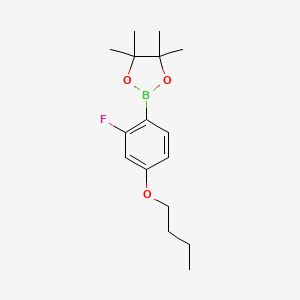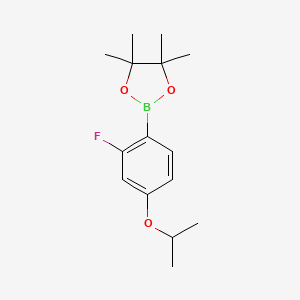
2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-28-2 . Its IUPAC name is 2-(2-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 280.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22BFO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Hydrolysis Studies
The compound is used in studies related to hydrolysis . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Catalyst Studies
It can be used as a substrate in the study of various aryl iodides over Silia Cat Pd (0) .
Synthesis of Indolo-fused Heterocyclic Inhibitors
It can be used in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzyme of hepatitis C .
Studies of Pi-interactions and Electronic Structure
This compound can be used in studies of pi-interactions, electronic structure and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
Safety and Hazards
The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .
Mécanisme D'action
Target of Action
Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are often involved in the Suzuki–Miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-fluoro-4-isopropoxyphenyl group) from boron to palladium . The resulting changes include the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester . This reaction is widely applied in organic synthesis for the construction of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester are largely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its action and efficacy, can be significantly affected by the pH of the environment .
Propriétés
IUPAC Name |
2-(2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVBAKRKKWGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
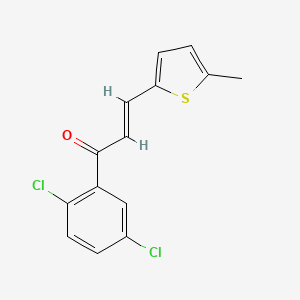
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
